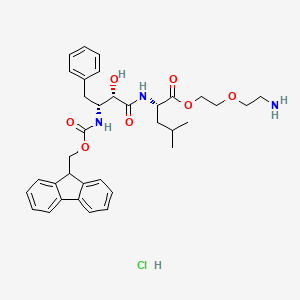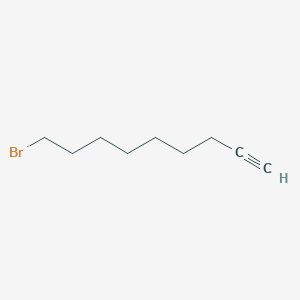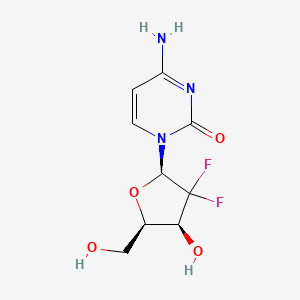![molecular formula C16H24N2O5 B13451353 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide CAS No. 1072875-70-7](/img/structure/B13451353.png)
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenyl acetic acid and di-N-propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Automated systems are used for the purification process to ensure high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: The major products include oxides of the original compound.
Reduction: The major products include amino derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide has several scientific research applications, including:
Chemistry: It is used as a reference material and impurity standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Medicine: Research on this compound includes its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-6-[2-(Di-N-propylamino)ethyl]phenylacetic Acid: This compound is structurally similar but lacks the N-oxide group.
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid: Similar structure but without the N-oxide group.
Uniqueness
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
1072875-70-7 |
|---|---|
Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
N-[2-[2-(carboxymethyl)-3-nitrophenyl]ethyl]-N-propylpropan-1-amine oxide |
InChI |
InChI=1S/C16H24N2O5/c1-3-9-18(23,10-4-2)11-8-13-6-5-7-15(17(21)22)14(13)12-16(19)20/h5-7H,3-4,8-12H2,1-2H3,(H,19,20) |
InChI Key |
UUNTXWJTAQFNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CCC)(CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)



![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)

![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)




